1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol

Vue d'ensemble

Description

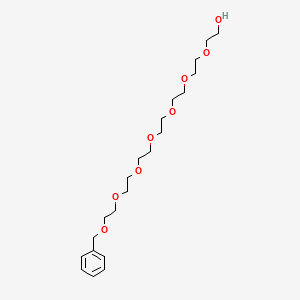

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is a chemical compound with the molecular formula C21H36O8This compound is characterized by its long polyether chain and a terminal phenyl group, making it a versatile molecule in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol can be synthesized through the nucleophilic substitution of benzyl chloride with heptaethylene glycol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete substitution .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow process where benzyl chloride and heptaethylene glycol are reacted in the presence of a catalyst. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol undergoes various chemical reactions, including:

Oxidation: The terminal hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, esters, or ethers

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) are employed.

Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base are used

Major Products Formed

Oxidation: Benzyl aldehyde or benzoic acid.

Reduction: Cyclohexyl-PEG7-alcohol.

Substitution: Benzyl-PEG7-halide or Benzyl-PEG7-ester

Applications De Recherche Scientifique

Pharmacological Applications

1. CXCR4 Receptor Interaction

One of the prominent applications of 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is its role as a pharmacological tool for studying the CXCR4 receptor. This receptor is implicated in various physiological processes and diseases, including cancer metastasis and HIV infection. The compound has been shown to bind to the CXCR4 receptor and inhibit its function, making it valuable for research into targeted therapies for conditions associated with CXCR4 activation .

2. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies involving structurally related compounds have demonstrated their effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Material Science Applications

1. Nanotechnology

In material science, this compound can serve as a precursor for synthesizing nanostructured materials. Its long-chain structure allows it to be incorporated into polymer matrices or used as a surfactant in nanoparticle synthesis. Such applications are crucial for developing advanced materials with tailored properties for electronics and photonics .

2. Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for formulating drug delivery systems. By modifying its structure or combining it with other polymers or lipids, researchers can create carriers that enhance the solubility and bioavailability of poorly soluble drugs .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments due to its amphiphilic nature. The polyether chain provides flexibility and solubility in aqueous and organic solvents, while the phenyl group offers hydrophobic interactions. This dual functionality allows it to act as an effective surfactant, emulsifier, and solubilizing agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl-PEG8-alcohol: Similar structure with an additional ethylene glycol unit.

Heptaethylene glycol: Lacks the terminal phenyl group.

Benzyl-PEG6-alcohol: Shorter polyether chain with one less ethylene glycol unit

Uniqueness

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol is unique due to its specific chain length and terminal phenyl group, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility and emulsification .

Activité Biologique

1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol (CAS No. 423763-19-3) is a synthetic compound belonging to the class of polyether alcohols. Its unique structure features multiple ether linkages and a phenyl group, suggesting potential biological activities that warrant investigation. This article synthesizes available research findings on the biological activity of this compound.

- Molecular Formula : C21H36O8

- Molecular Weight : 416.51 g/mol

- CAS Number : 423763-19-3

Biological Activities

This compound has been studied for various biological activities:

1. Anticancer Activity

Research indicates that this compound exhibits inhibitory effects on cancer cell lines. A study demonstrated that it can induce apoptosis in human breast cancer cells by activating caspase pathways. The mechanism involves the modulation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it disrupts bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains .

3. CXCR4 Receptor Inhibition

This compound binds to the CXCR4 receptor and inhibits its function. This receptor is implicated in various diseases including cancer metastasis and HIV infection. The inhibition of CXCR4 may provide therapeutic avenues for treating these conditions .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Induced apoptosis in breast cancer cells; activation of caspase pathways. |

| Study 2 | Antimicrobial Activity | Effective against multiple bacterial strains; disruption of cell membranes observed. |

| Study 3 | CXCR4 Inhibition | Demonstrated binding affinity to CXCR4; potential implications in cancer therapy. |

In Vitro Studies

In vitro assays have consistently shown that this compound can affect cellular processes such as proliferation and apoptosis across various cell lines.

Mechanistic Insights

The mechanisms underlying its biological activities include:

- Apoptosis Induction : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

- Membrane Disruption : Interfering with bacterial cell wall synthesis leading to increased permeability.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O8/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5,22H,6-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSFSTZVHMIOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621155 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423763-19-3 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20-heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.